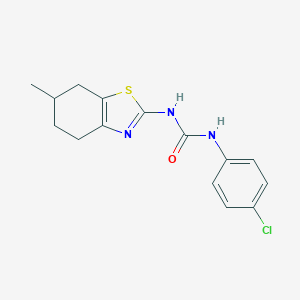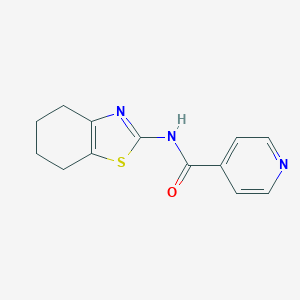![molecular formula C26H22N4O5 B451701 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B451701.png)
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a dibenzofuran moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid to introduce the nitro group at the 4-position.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the nitro-substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.
Incorporation of the Dibenzofuran Moiety: The dibenzofuran moiety can be attached through a nucleophilic substitution reaction, where the methoxy-substituted dibenzofuran reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group in the dibenzofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
Amino-substituted pyrazole: Formed through the reduction of the nitro group.
Various substituted dibenzofurans: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the nitro group and the dibenzofuran moiety may impart unique pharmacological properties.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzofuran moiety can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar pyrazole ring structure but lacks the benzamide and dibenzofuran moieties.
2-Methoxydibenzo[b,d]furan: Similar dibenzofuran structure but lacks the pyrazole and benzamide groups.
N-Benzoyl-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzamide and pyrazole structures but lacks the dibenzofuran moiety.
Uniqueness
The uniqueness of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide lies in its combination of the pyrazole, benzamide, and dibenzofuran moieties
Properties
Molecular Formula |
C26H22N4O5 |
|---|---|
Molecular Weight |
470.5g/mol |
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C26H22N4O5/c1-15-25(30(32)33)16(2)29(28-15)14-17-7-6-8-18(11-17)26(31)27-21-13-23-20(12-24(21)34-3)19-9-4-5-10-22(19)35-23/h4-13H,14H2,1-3H3,(H,27,31) |
InChI Key |
LVVNJJBCTAFLEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Iodobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B451618.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PHENYLETHYL)-2-FURAMIDE](/img/structure/B451619.png)
![methyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B451620.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451621.png)
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)
![2-CHLORO-N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE](/img/structure/B451631.png)
![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B451632.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B451633.png)
![3-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B451636.png)


![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-bromophenyl)-3-thiophenecarboxylate](/img/structure/B451640.png)
